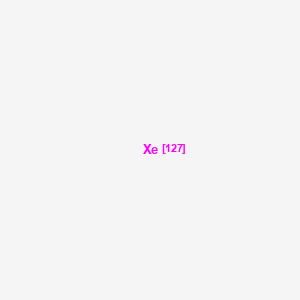
镍-62
描述
Nickel-62 is an isotope of the chemical element nickel, characterized by having 28 protons and 34 neutrons in its atomic nucleus. It is a stable isotope with the highest binding energy per nucleon of any known nuclide, making it exceptionally stable . Nickel-62 constitutes approximately 3.6345% of natural nickel deposits .
科学研究应用
Nickel-62 has several scientific research applications:
作用机制
Target of Action
Nickel-62 is an isotope of nickel, having 28 protons and 34 neutrons . It is a stable isotope with the highest binding energy per nucleon of any known nuclide . The primary targets of Nickel-62 are nuclear reactions, including neutron capture reactions .
Mode of Action
Nickel-62 interacts with its targets through nuclear reactions. Its high binding energy makes it an “end product” of many nuclear reactions . The mode of action of Nickel-62 is primarily through its involvement in these nuclear reactions.
Biochemical Pathways
Nickel plays a central role in biology as a cofactor in a wide variety of enzymes . These enzymes catalyze a variety of remarkable chemical reactions. The biology of nickel encompasses many components beyond the enzymes themselves, including multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .
Result of Action
The high binding energy of Nickel-62 results in the highest energy release during the formation of this isotope . This energy release is a key result of the action of Nickel-62. Furthermore, the presence of Nickel-62 suggests that most nickel is produced in supernovas in the r-process of neutron capture .
Action Environment
The action of Nickel-62 is influenced by environmental factors such as the presence of other elements and physical conditions. For instance, the production of Nickel-62 is influenced by the conditions present in supernovas . Additionally, the use of Nickel-62 in research and niche applications, such as neutron studies on amorphous metal structures and material studies of high-performance steels, suggests that its action, efficacy, and stability can be influenced by the specific conditions of these environments .
生化分析
Biochemical Properties
Nickel-62, like other forms of nickel, interacts with a variety of enzymes, proteins, and other biomolecules. For instance, nickel is an essential component of urease, an enzyme that catalyzes the hydrolysis of urea . Nickel-62 may also interact with other nickel-dependent enzymes such as [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase .
Cellular Effects
Nickel-62 can influence cell function in several ways. For example, nickel ions can disrupt protein responses and biochemical pathways, which is a key mechanism through which nickel induces cytotoxicity and carcinogenesis . Changes in the expression and phosphorylation status of critical biochemical pathway regulators have been observed in cells exposed to nickel .
Molecular Mechanism
At the molecular level, Nickel-62 exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, nickel-selective activity is managed by a combination of metal affinities, the allosteric impact of cognate metal binding on DNA binding, as well as metal availability in different cellular contexts .
Metabolic Pathways
Nickel-62 may be involved in various metabolic pathways. For instance, nickel is required for the production of carbon monoxide dehydrogenase in certain organisms
准备方法
Synthetic Routes and Reaction Conditions: Nickel-62 can be enriched through various methods, including centrifugal enrichment and electromagnetic separation. The centrifugal enrichment process involves the use of nickel tetrafluophosphine as a working substance .
Industrial Production Methods: Industrial production of Nickel-62 often involves the irradiation of nickel-62 targets in nuclear reactors. This process is used to produce other isotopes, such as nickel-63, by neutron capture reactions .
Types of Reactions:
Reduction: Nickel(II) ions can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: Nickel-62 can participate in substitution reactions, forming various nickel complexes.
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Ligands such as ammonia or dimethylglyoxime.
Major Products:
Oxidation: Nickel(II) oxide (NiO).
Reduction: Metallic nickel.
Substitution: Nickel complexes like hexaamminenickel(II) ion ([Ni(NH₃)₆]²⁺) and nickel dimethylglyoxime complex
相似化合物的比较
Nickel-62 is unique due to its exceptionally high binding energy per nucleon, which makes it the most stable isotope of nickel. Similar isotopes include:
Nickel-58: The most abundant isotope of nickel, used in the production of cobalt-58.
Nickel-60: Used in the production of cobalt-57, which is utilized in bone densitometry.
Nickel-61: Used for the production of the PET radioisotope copper-61.
Nickel-62’s high binding energy and stability make it particularly valuable in scientific research and industrial applications, distinguishing it from other nickel isotopes.
属性
IUPAC Name |
nickel-62 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni/i1+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVJJICTQNCMI-AKLPVKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[62Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930620 | |
| Record name | (~62~Ni)Nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.928345 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-81-2 | |
| Record name | Nickel, isotope of mass 62 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~62~Ni)Nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13981-81-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Nickel-62 useful in nuclear physics research?
A: Nickel-62 is a stable isotope of nickel with a relatively high neutron capture cross-section. This characteristic makes it valuable for studying nuclear reactions and structure. For instance, researchers have investigated the mass-flow function of Nickel-62 in the 50 to 400 keV range using the T(p,n)He reaction as a neutron source []. This research contributes to our understanding of nuclear models and neutron interactions with matter.
Q2: How is Nickel-62 utilized in particle accelerator facilities?
A: Nickel-62 is employed in the production of exotic ion beams at facilities like iThemba LABS in South Africa []. Researchers synthesized nickelocene (NiCp2) incorporating Nickel-62 and successfully used it in an Electron Cyclotron Resonance Ion Source (ECRIS) to generate Nickel-62 beams. These beams are crucial for Coulomb excitation experiments, which provide insights into nuclear structure and properties.
Q3: Can you elaborate on the synthesis and characterization of Nickel-62 containing compounds for these applications?
A: Scientists successfully synthesized nickelocene (NiCp2) enriched with Nickel-62 for use in generating exotic ion beams []. The synthesis involved multiple steps and achieved yields ranging from 16% to 50%. Characterization techniques like X-ray diffraction (XRD), Fourier Transform Infrared (FT-IR) spectroscopy, and Proton Nuclear Magnetic Resonance (H NMR) confirmed the structure and bonding arrangements within the synthesized nickelocene complexes.
Q4: Beyond nuclear physics, has Nickel-62 found applications in other fields?
A: Indeed, Nickel-62 has proven valuable in spectroscopic studies. Researchers investigated the metal isotope shifts of a nickel thiomolybdate ion, [58Ni(92MoS4)2]2-, and its analogs containing Nickel-62 and Molybdenum-100 []. This research sheds light on the vibrational properties and bonding characteristics of these compounds, contributing to our understanding of metal-ligand interactions and their influence on spectroscopic behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)



